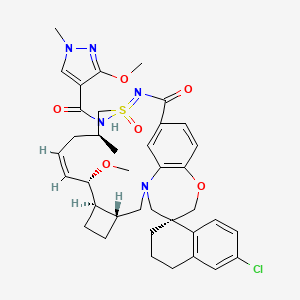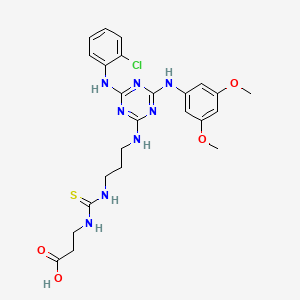
Lactate transportor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactate transporter 1, also known as monocarboxylate transporter 1, is a member of the solute carrier family 16. It plays a crucial role in the transportation of lactate, pyruvate, ketone bodies, and short-chain fatty acids across cell membranes. This transporter is essential for maintaining metabolic homeostasis and is involved in various physiological processes, including energy production and regulation of pH levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lactate transporter 1 is typically studied through heterologous protein expression systems. One common method involves the use of Xenopus laevis oocytes, where complementary RNA encoding the transporter is injected into the oocytes. This allows for the functional expression and characterization of the transporter under controlled conditions .
Industrial Production Methods: Industrial production of lactate transporter 1 is not common due to its biological nature. recombinant DNA technology can be employed to produce the transporter in large quantities for research purposes. This involves cloning the gene encoding lactate transporter 1 into an expression vector, which is then introduced into a suitable host cell line for protein production.
Analyse Des Réactions Chimiques
Types of Reactions: Lactate transporter 1 primarily facilitates the transport of lactate and other monocarboxylates across cell membranes. It does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it functions through a proton-coupled transport mechanism, where the movement of lactate is coupled with the movement of protons (H+ ions) across the membrane .
Common Reagents and Conditions: The activity of lactate transporter 1 can be studied using various reagents, including radiolabeled lactate and pH-sensitive dyes. These reagents help in measuring the transport activity and understanding the kinetics of the transporter under different conditions .
Major Products Formed: As lactate transporter 1 is involved in the transport rather than chemical transformation, there are no major products formed from its activity. The primary outcome is the movement of lactate and protons across the cell membrane, which helps in maintaining cellular homeostasis .
Applications De Recherche Scientifique
Lactate transporter 1 has numerous applications in scientific research:
Mécanisme D'action
Lactate transporter 1 operates through a proton-coupled transport mechanism. It facilitates the movement of lactate and other monocarboxylates across cell membranes by coupling their transport with the movement of protons. This process is driven by the electrochemical gradient of protons across the membrane. The transporter has specific binding sites for lactate and protons, and their binding induces conformational changes that allow the transport process to occur .
Comparaison Avec Des Composés Similaires
Lactate transporter 1 is part of a family of monocarboxylate transporters, which includes lactate transporter 2, lactate transporter 3, and lactate transporter 4. Each of these transporters has unique properties and tissue distribution:
Lactate transporter 2: Primarily found in neurons and has a higher affinity for lactate compared to lactate transporter 1.
Lactate transporter 3: Expressed in tissues with high glycolytic activity, such as muscles, and has a lower affinity but higher capacity for lactate transport.
Lactate transporter 4: Predominantly found in glycolytic tissues and is involved in the export of lactate from cells.
Lactate transporter 1 is unique due to its broad tissue distribution and its role in both importing and exporting lactate, making it a versatile player in metabolic regulation .
Propriétés
Formule moléculaire |
C28H36ClN5O |
|---|---|
Poids moléculaire |
494.1 g/mol |
Nom IUPAC |
N-(1-adamantyl)-1-[5-[1-(4-tert-butylphenyl)-2H-triazol-1-ium-4-yl]-3-methoxy-1H-pyrrol-2-yl]methanimine;chloride |
InChI |
InChI=1S/C28H35N5O.ClH/c1-27(2,3)21-5-7-22(8-6-21)33-17-25(31-32-33)23-12-26(34-4)24(30-23)16-29-28-13-18-9-19(14-28)11-20(10-18)15-28;/h5-8,12,16-20H,9-11,13-15H2,1-4H3,(H,29,30);1H |
Clé InChI |
KIIVPFTUZJOVFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)[N+]2=CC(=NN2)C3=CC(=C(N3)C=NC45CC6CC(C4)CC(C6)C5)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)
![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)

![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)
